molecular formula C11H19NO3 B6276297 tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate CAS No. 2763741-03-1

tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate

Cat. No. B6276297
CAS RN: 2763741-03-1
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate (TBHC) is a synthetic compound that has been used in a variety of scientific research applications. It is a structural isomer of the naturally occurring cyclohexenecarbamate and has been used as a substrate for the synthesis of various compounds. TBHC has been studied for its biochemical and physiological effects as well as its potential applications in laboratory experiments.

Scientific Research Applications

Tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as polymers, drugs, and other materials. It has also been used in studies of the biochemical and physiological effects of various compounds. Additionally, tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate has been used in studies of the mechanism of action of various compounds.

Mechanism of Action

Tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate is a structural isomer of the naturally occurring cyclohexenecarbamate. Its mechanism of action is not yet fully understood, but it is believed that it has an effect on the metabolism of carbohydrates, proteins, and lipids. It is thought to act as a competitive inhibitor of enzymes involved in the breakdown of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate has been studied for its biochemical and physiological effects. It has been found to have an effect on the metabolism of carbohydrates, proteins, and lipids. It has also been found to have an effect on the activity of enzymes involved in the breakdown of carbohydrates, proteins, and lipids. Additionally, tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate has been found to have an effect on the absorption and utilization of nutrients from the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is inexpensive. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to the use of tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate in laboratory experiments. It is not a very stable compound and is prone to degradation. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict its effects on biological systems.

Future Directions

There are several potential future directions for research involving tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate. First, further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research is needed to develop more stable forms of tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate for use in laboratory experiments. Finally, research is needed to explore the potential applications of tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate in the development of new drugs and other materials.

Synthesis Methods

Tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate can be synthesized using a variety of methods. One method involves the reaction of tert-butyl alcohol with cyclohex-3-en-1-ylchloride in the presence of a base. The reaction produces a tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate. Another method involves the reaction of tert-butyl alcohol with cyclohex-3-en-1-ylbromide in the presence of a base. This reaction produces a tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves the protection of the hydroxyl group on cyclohexene, followed by the addition of tert-butyl carbamate to the protected cyclohexene. The protecting group is then removed to yield the final product.", "Starting Materials": [ "Cyclohexene", "Tert-butyl carbamate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Cyclohexene is reacted with methanol and sodium hydroxide to form the corresponding methoxy derivative.", "The methoxy derivative is then reacted with tert-butyl carbamate in the presence of hydrochloric acid to form the protected carbamate derivative.", "The protecting group is removed by treatment with hydrochloric acid in diethyl ether to yield tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate." ] }

CAS RN

2763741-03-1

Product Name

tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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